Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C14H24N2O2·HCl It is a diazepane derivative, which means it contains a seven-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Reduction and Protection: The aldehyde group of the intermediate is reduced with sodium borohydride in methanol to obtain an alcohol, which is then protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Formyl Group: A formyl group is introduced into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using the same synthetic routes with appropriate modifications to reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace leaving groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific biological pathway involved. Detailed studies are required to elucidate the exact molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(but-3-yn-2-yl)-1,4-diazepane-1-carboxylate
- Tert-butyl 4-(but-3-yn-1-yl)-1,4-diazepane-1-carboxylate
Uniqueness
Tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the diazepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 4-but-3-ynyl-1,4-diazepane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2.ClH/c1-5-6-8-15-9-7-10-16(12-11-15)13(17)18-14(2,3)4;/h1H,6-12H2,2-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXHJGNVRPWVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCC#C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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